2-[acetyl(isopropyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(isopropyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 2-[acetyl(isopropyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring itself, potentially yielding alcohols or thiols.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[acetyl(isopropyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-[acetyl(isopropyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture. The uniqueness of 2-[acetyl(isopropyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide lies in its specific substituents, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H23N3O4S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[acetyl(propan-2-yl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H23N3O4S/c1-10(2)21(12(4)22)18-19-11(3)16(26-18)17(23)20-14-8-7-13(24-5)9-15(14)25-6/h7-10H,1-6H3,(H,20,23) |
InChI Key |
VGXCZMAXYNQPQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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